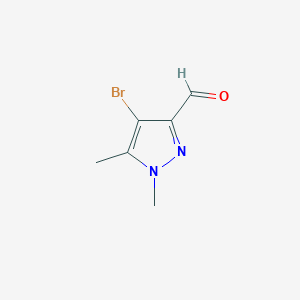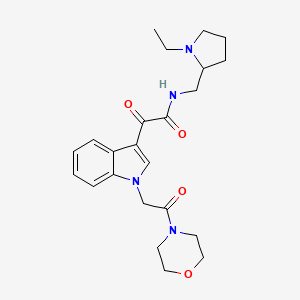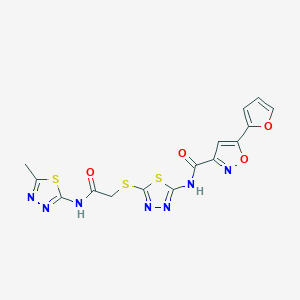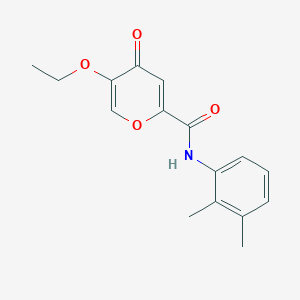
2-(3-Bromo-4-methylphenyl)ethynyl-trimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(3-Bromo-4-methylphenyl)ethynyl-trimethylsilane” is a chemical compound with the CAS Number: 2255372-98-4 . It has a molecular weight of 267.24 . It is in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is ( (3-bromo-4-methylphenyl)ethynyl)trimethylsilane . The InChI code for this compound is 1S/C12H15BrSi/c1-10-5-6-11 (9-12 (10)13)7-8-14 (2,3)4/h5-6,9H,1-4H3 .Physical And Chemical Properties Analysis
The physical form of “this compound” is liquid . It is stored at a temperature of 4°C .科学的研究の応用
Protection in Synthesis
Organosilicon compounds, such as trimethylsilyl-protected ethynyl groups, are used in synthetic chemistry for the protection of reactive sites during complex synthetic sequences. For instance, Eaborn, Thompson, and Walton (1967) demonstrated the use of the trimethylsilyl group to protect a terminal ethynyl group in Grignard syntheses, highlighting its application in forming Grignard reagents and subsequent transformation into carboxylic acids and other derivatives through controlled reactions Eaborn, Thompson, & Walton, 1967.
Synthetic Equivalents
Organosilicon reagents can serve as synthetic equivalents for more complex structures. Hosomi et al. (1990) illustrated the use of 2-trimethylsilylethyl-1,3-butadiene as a synthetic equivalent to parent cross-conjugated hexatrienes through Diels-Alder reactions, showcasing the versatility of organosilicon compounds in synthesizing complex organic structures Hosomi et al., 1990.
Dielectric Materials
Trimethylsilane derivatives are utilized in the production of dielectric materials for electronic applications. Loboda (1999) discussed the use of trimethylsilane for depositing dielectric thin films in semiconductor manufacturing, indicating the importance of organosilicon compounds in the electronics industry Loboda, 1999.
Crosslinking Polymers
Organosilicon compounds are instrumental in the crosslinking of polymers to enhance their properties. Rao et al. (2005) detailed the hydrosilylation polymerization of dihydrosilanes with diyne/triyne systems, leading to the formation of crosslinked silylene-divinylene polymers, demonstrating the role of organosilicon compounds in creating materials with improved thermal stability and optical properties Rao et al., 2005.
Photonic Properties
The incorporation of organosilicon structures in polymers can significantly influence their photonic properties. Lu et al. (2011) investigated the regioselective alkyne polyhydrosilylation of various ethynyl compounds, leading to poly(silylenevinylene)s with high molecular weights and unique emission properties, useful in developing sensitive chemosensors and optoelectronic devices Lu et al., 2011.
特性
IUPAC Name |
2-(3-bromo-4-methylphenyl)ethynyl-trimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrSi/c1-10-5-6-11(9-12(10)13)7-8-14(2,3)4/h5-6,9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDYCLFVHMAIFJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C#C[Si](C)(C)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B2955244.png)
![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2955245.png)



![2-{4-[(hydroxyimino)methyl]-2-methoxyphenoxy}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2955252.png)

![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-phenoxyacetamide](/img/structure/B2955254.png)
![(Z)-3-[3-(3-bromophenyl)-1-phenylpyrazol-4-yl]-2-cyanoprop-2-enamide](/img/structure/B2955257.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2955258.png)
![N-cyclohexyl-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2955261.png)
![4-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]quinoline](/img/structure/B2955262.png)
![5-((3,4-dihydroisoquinolin-2(1H)-yl)(furan-2-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2955263.png)

